molecular formula C14H22N2O3S B1500610 4-(3-(hydroxymethyl)piperidin-1-yl)-N,N-dimethylbenzenesulfonamide CAS No. 1185307-41-8

4-(3-(hydroxymethyl)piperidin-1-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B1500610
CAS No.: 1185307-41-8
M. Wt: 298.4 g/mol
InChI Key: UTGYMYJUEHIWPF-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of certain piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been reported . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Safety and Hazards

The safety and hazards associated with a compound also depend on its specific structure. For example, piperidine is classified as a skin irritant, eye irritant, and may cause respiratory irritation .

Future Directions

The field of piperidine derivatives is a vibrant area of research, with new synthetic methods and applications being developed regularly . Future directions will likely continue to explore the potential of these compounds in pharmaceutical applications.

Properties

IUPAC Name

4-[3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-15(2)20(18,19)14-7-5-13(6-8-14)16-9-3-4-12(10-16)11-17/h5-8,12,17H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGYMYJUEHIWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671366
Record name 4-[3-(Hydroxymethyl)piperidin-1-yl]-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185307-41-8
Record name 4-[3-(Hydroxymethyl)piperidin-1-yl]-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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